![molecular formula C34H32N4O2 B577856 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester CAS No. 1338830-37-7](/img/structure/B577856.png)

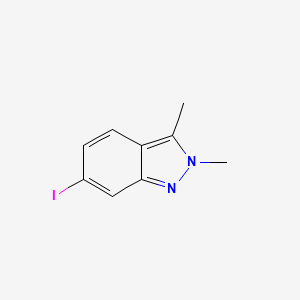

4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

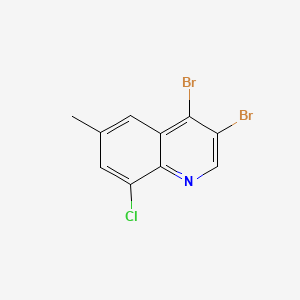

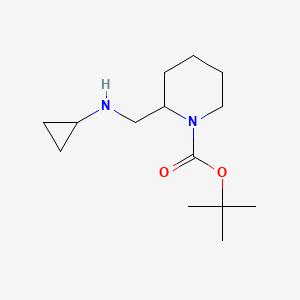

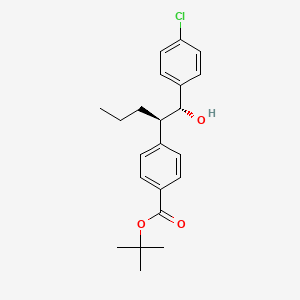

The compound “4’-[(1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” is a complex organic molecule. It is related to Telmisartan, a medication used for the treatment of high blood pressure . The 1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole part of the molecule is used as an intermediate product in the large-scale synthesis of Telmisartan .

Molecular Structure Analysis

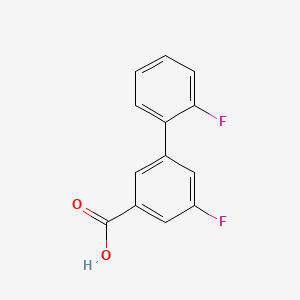

The molecular formula of the compound is C33H30N4O2, and it has a molecular weight of 514.62 . The structure contains several functional groups, including a biphenyl group, a benzimidazole group, and a carboxylic acid ester group .Aplicaciones Científicas De Investigación

Solubility and Dissolution Rate Enhancement

Telmisartan, the parent compound of Telmisartan EP Impurity B Methyl Ester, is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 . This results in poor bioavailability. Research has been conducted to improve Telmisartan’s solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers .

Synthesis Modification

There has been research into modifying the synthesis of Telmisartan, an antihypertensive drug . This research aims to overcome many of the drawbacks associated with previously reported syntheses .

Reference Standard for Analysis

Telmisartan EP Impurity B Methyl Ester is used as a reference standard for the analysis of Telmisartan . This is important in ensuring the quality and purity of the drug.

Impurity Profiling

This compound is used in Telmisartan impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Telmisartan and its related formulations .

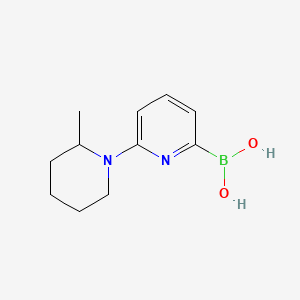

Intermediate in Large-Scale Synthesis

1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester is used as an intermediate product in the large-scale synthesis of Telmisartan . Its use as a pharmaceutical active substance demands that the 1,7’-dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester used for the synthesis has a very high degree of purity .

Process Improvement

Research has been conducted to improve the process of preparing 1,7’-dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester . The goal is to minimise the use of expensive and hazardous metals, circumvent the bromination step, and increase the overall efficiency of the synthesis .

Mecanismo De Acción

Mode of Action

Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .

Biochemical Pathways

The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Pharmacokinetics

Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .

Propiedades

IUPAC Name |

methyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-25(33-36-28-13-8-9-14-30(28)37(33)3)19-22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYLOUKANBPDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan EP Impurity B Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)